Olmutinib
Overview
Description
Olmutinib is an investigational anti-cancer drug that acts by covalently bonding to a cysteine residue near the kinase domain of the epidermal growth factor receptor (EGFR) . It is an oral, third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) developed by Hanmi Pharmaceutical Co. Ltd and Boehringer Ingelheim for the treatment of non-small cell lung cancer (NSCLC) . This compound received its first global approval in South Korea in May 2016 for the treatment of patients with locally advanced or metastatic EGFR T790M mutation-positive NSCLC .
Preparation Methods
Olmutinib can be synthesized through various synthetic routes. One method involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine in the presence of a base to form an intermediate, which is then reacted with 3-(2-bromoacetyl)phenyl acrylate to yield this compound . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
Olmutinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify this compound’s structure, potentially altering its biological activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . Major products formed from these reactions include modified this compound derivatives with potential therapeutic applications .
Scientific Research Applications
Olmutinib has been extensively studied for its anti-cancer properties, particularly in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutations . It has shown promise in reversing multidrug resistance in cancer cells by antagonizing the drug efflux function in ABCG2-overexpressing cells . Additionally, this compound derivatives have been designed and synthesized to evaluate their antitumor activity against various cancer cell lines . These studies have demonstrated this compound’s potential as a targeted therapy for cancer treatment.
Mechanism of Action
Olmutinib selectively and irreversibly binds to and inhibits epidermal growth factor receptors (EGFR) with the T790M activating mutation . By covalently bonding to a cysteine residue near the kinase domain of mutant EGFRs, this compound prevents phosphorylation of the receptor, thereby inhibiting receptor signaling . This inhibition attenuates the activation of tumor-promoting pathways, including the phosphoinositide 3-kinase and mitogen-activated protein kinase pathways, which are crucial for cell survival and proliferation .
Comparison with Similar Compounds
Olmutinib is similar to other third-generation EGFR inhibitors, such as osimertinib and rociletinib . These compounds also target the T790M mutation in EGFR and demonstrate irreversible inhibition of the receptor . this compound is unique in its specific binding affinity and selectivity for the T790M mutation, which may contribute to its distinct therapeutic profile . Other similar compounds include icotinib and almonertinib, which also exhibit high binding affinity to EGFR .
Properties
IUPAC Name |
N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]thieno[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2S/c1-3-23(33)27-19-5-4-6-21(17-19)34-25-24-22(11-16-35-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMQDKQUTRLUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)SC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319119 | |
Record name | Olmutinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Olmutinib covalently binds a cysteine residue near the kinase domain of mutant EGFRs to prevent phosphorylation of the receptor. This inhibits receptor signalling as phosphorylation is necessary for recruitment of signalling cascade proteins. | |
Record name | Olmutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13164 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1353550-13-6, 1802181-20-9 | |
Record name | Olmutinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353550-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Olmutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353550136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HM 61713 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802181209 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olmutinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13164 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Olmutinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001319119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLMUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHL9B67L95 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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